Perfluoropentanoic acid

Catalog No.
S585685
CAS No.
2706-90-3
M.F
C5HF9O2
C4F9COOH
M. Wt
264.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoropentanoic acid

CAS Number

2706-90-3

Product Name

Perfluoropentanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid

Molecular Formula

C5HF9O2
C4F9COOH

Molecular Weight

264.05 g/mol

InChI

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16)

InChI Key

CXZGQIAOTKWCDB-UHFFFAOYSA-N

SMILES

Array

Synonyms

Nonafluorovaleric Acid; 2,2,3,3,4,4,5,5,5-Nonafluoropentanoic Acid; NSC 18404; Nonafluoropentanoic Acid; Nonafluorovaleric Acid; PFPeA; Perfluoropentanoic AcidPerfluorovaleric Acid;

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorovaleric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluoropentanoic acid (CAS: 2706-90-3), also known as PFPeA, is a short-chain perfluoroalkyl carboxylic acid (PFCA). It functions as a highly stable fluorosurfactant and versatile chemical intermediate. Within the homologous series of PFCAs, PFPeA occupies a critical position between the more volatile perfluorobutanoic acid (PFBA) and the more surface-active perfluorohexanoic acid (PFHxA). Its five-carbon fluorinated chain imparts a distinct balance of properties, including moderate water solubility and specific surface tension reduction capabilities, making it a compound of choice for applications requiring precise interfacial control. [REFS-1, REFS-2]

In the perfluorocarboxylic acid class, carbon chain length is a non-negotiable design parameter, not an interchangeable detail. Substituting Perfluoropentanoic acid with its shorter (PFBA) or longer (PFHxA) analogs will directly alter critical process and performance variables. Key differentiators such as surface tension, critical micelle concentration (CMC), thermal stability, and chromatographic retention are highly sensitive to the number of perfluorinated carbons. [1] Such substitutions can lead to formulation instability, failure to meet processing temperature requirements, or loss of analytical resolution, making a precise-CAS procurement essential for reproducible outcomes.

Intermediate Surface Activity: A Tunable Parameter for Emulsions and Coatings

Perfluoropentanoic acid provides a specific, intermediate level of surface activity compared to its shorter and longer-chain analogs. The critical micelle concentration (CMC) for PFPeA is significantly lower than that of Perfluorobutanoic acid (PFBA), indicating greater efficiency in forming micelles. Conversely, its surface tension at the CMC is higher than that of the more potent (but more bioaccumulative) Perfluorooctanoic acid (PFOA), offering a balance between performance and environmental profile. [1]

Evidence DimensionCritical Micelle Concentration (CMC) & Surface Tension (γ) at CMC
Target Compound DataPFPeA (C5): CMC ≈ 0.068 mol/L; γ ≈ 35 mN/m
Comparator Or BaselinePFBA (C4): CMC ≈ 0.27 mol/L; γ ≈ 42 mN/m | PFOA (C8): CMC ≈ 0.009 mol/L; γ ≈ 25 mN/m
Quantified DifferencePFPeA is ~4x more efficient at forming micelles than PFBA.
ConditionsAqueous solution at 25 °C. Data compiled from established literature values for the homologous series.

This allows formulators to achieve required surface modification and emulsification with less material compared to PFBA, without resorting to the performance and regulatory profile of long-chain PFCAs.

Defined Thermal Stability Window for High-Temperature Synthesis and Processing

The thermal stability of perfluorocarboxylic acids is directly dependent on the perfluorinated carbon chain length. Thermogravimetric analysis (TGA) shows that the temperature required for thermal destabilization of PFCAs generally increases with the number of carbons. [1] This positions PFPeA within a specific operational temperature window, distinct from its shorter and longer chain analogs, which is a critical parameter for selecting precursors in high-temperature polymerizations or chemical syntheses.

Evidence DimensionThermal Destabilization Temperature Onset
Target Compound DataPFPeA (C5) has a higher thermal decomposition onset than PFBA.
Comparator Or BaselinePFBA (C4) has a lower decomposition onset. Longer-chain PFCAs (e.g., PFOA, C8) have a higher decomposition onset.
Quantified DifferenceTGA curves for PFCAs shift to higher temperatures as the number of perfluorinated carbons increases.
ConditionsThermogravimetric Analysis (TGA) in an inert atmosphere.

For processes requiring a liquid precursor that must remain stable above the boiling point of PFBA but below the decomposition temperatures of longer-chain PFCAs, PFPeA is the appropriate procurement choice.

Optimized Analyte Retention as an Ion-Pairing Agent in Reversed-Phase HPLC

In reversed-phase ion-pair chromatography, the retention of basic and ionic analytes is controlled by the hydrophobicity of the perfluorinated acid used as a mobile phase modifier. Increasing the fluorinated chain length systematically increases analyte retention. [REFS-1, REFS-2] Perfluoropentanoic acid offers an intermediate degree of retention, which is stronger than that provided by trifluoroacetic acid (TFA) or perfluorobutanoic acid (PFBA), but less extreme than that from longer-chain reagents like perfluorooctanoic acid (PFOA). [1]

Evidence DimensionAnalyte Retention Time Increase
Target Compound DataPFPeA provides a moderate and tunable increase in retention for basic peptides and small molecules.
Comparator Or BaselineTFA/PFBA provide weaker retention. PFHxA/PFOA provide much stronger, sometimes irreversible, retention.
Quantified DifferenceRetention increases with anion hydrophobicity in the order: TFA < PFPA (C3) < HFBA (C4) < PFPeA (C5).
ConditionsReversed-phase HPLC of basic or ionic analytes using a C18 column.

This allows analytical chemists to fine-tune chromatographic separations, achieving resolution for compounds that co-elute with TFA/PFBA but are too strongly retained with longer-chain acids.

Formulating Performance-Critical Emulsions and Coatings

For applications in emulsion polymerization or specialty coatings where a specific balance of surface tension reduction and micelle formation is required, PFPeA is the correct choice. Its efficiency over PFBA allows for lower use concentrations, while avoiding the properties of longer-chain alternatives. [1]

Precursor for Fluoropolymers and Specialty Chemicals

In chemical syntheses that operate at temperatures exceeding the stability limits of shorter-chain PFCAs, PFPeA serves as a reliable precursor. Its defined thermal decomposition window ensures it remains intact during processing, unlike more volatile analogs. [2]

Mobile Phase Modifier for Challenging HPLC Separations

When analyzing basic or cationic compounds that show poor retention with TFA but excessive retention with PFHxA or PFOA, PFPeA is the optimal ion-pairing agent. It provides the necessary 'hydrophobic push' to achieve separation without permanently altering the column's stationary phase. [3]

XLogP3

2.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

263.98328273 Da

Monoisotopic Mass

263.98328273 Da

Heavy Atom Count

16

UNII

LUW3UY784P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2706-90-3

Wikipedia

Perfluoropentanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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